5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine are likely related to energy production and oxidative stress. By inhibiting mitochondrial complex I, it disrupts the electron transport chain, affecting cellular respiration and ATP production. This can lead to downstream effects such as increased oxidative stress and potential cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3-(difluoromethyl)amine and a suitable halogenated precursor.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the azetidine intermediate with a chlorinated pyrimidine derivative under suitable conditions, such as the presence of a base and an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and potentially alter its biological activity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., acetonitrile).
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Common reagents include palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while coupling reactions can result in the formation of more complex heterocyclic compounds.
Scientific Research Applications
5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: This compound shares a similar pyrimidine core but has different substituents, leading to different chemical and biological properties.
Diflumetorim: A commercial pyrimidinamine fungicide with a similar pyrimidine structure but different functional groups.
Uniqueness
5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine is unique due to its combination of a pyrimidine ring with an azetidine moiety and a difluoromethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other pyrimidine derivatives.
Properties
IUPAC Name |
5-chloro-2-[3-(difluoromethyl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N3/c9-6-1-12-8(13-2-6)14-3-5(4-14)7(10)11/h1-2,5,7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRODVVVVJXYSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.